molecular formula C16H19O7PS B1667171 Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- CAS No. 157126-18-6

Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-

Cat. No.: B1667171
CAS No.: 157126-18-6
M. Wt: 386.4 g/mol
InChI Key: RCGCZPXSRLLKCK-INIZCTEOSA-N
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Description

It exhibits anti-proliferative effects on Hs746T cells and selectively inhibits c-Met with an IC50 value of 7 nM . This compound has shown potential as an antineoplastic agent, making it a significant subject of interest in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-187745 involves several steps:

    Cyclization: (R,R)-N,N’-dimethylcyclohexane-1,2-diamine is cyclized with phosphorus trichloride in the presence of triethylamine in tetrahydrofuran to form octahydro-1,3,2-benzodiazaphosphole.

    Condensation: This intermediate is then condensed with 4-(3-phenoxyphenyl)butanal using bis(trimethylsilyl)acetamide in dichloromethane, yielding a silylated butanol.

    Deprotection: The desired isomer is deprotected with tetrabutylammonium fluoride in tetrahydrofuran to afford the free butanol.

    Esterification: The free butanol is esterified with zinc N,N-dimethyldithiocarbamate using triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran, forming a dithiocarbamic ester.

    Hydrolysis: The ester is hydrolyzed with hydrochloric acid in acetonitrile to yield the free phosphonic acid.

    Oxidation: Finally, the phosphonic acid is oxidized with formic acid and hydrogen peroxide in acetic acid to produce the target sulfonic acid.

Industrial Production Methods

Industrial production methods for BMS-187745 are not extensively documented in the public domain. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

BMS-187745 undergoes several types of chemical reactions, including:

    Oxidation: The final step in its synthesis involves oxidation of the phosphonic acid to a sulfonic acid.

    Condensation: The intermediate compounds are formed through condensation reactions.

    Hydrolysis: Hydrolysis is used to convert esters to acids.

Common Reagents and Conditions

    Oxidation: Formic acid and hydrogen peroxide in acetic acid.

    Condensation: Bis(trimethylsilyl)acetamide in dichloromethane.

    Hydrolysis: Hydrochloric acid in acetonitrile.

Major Products

The major product formed from these reactions is the target compound, BMS-187745, which is a sulfonic acid derivative.

Scientific Research Applications

BMS-187745 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMS-187745 is unique due to its potent and selective inhibition of HGFR, making it a valuable compound in cancer research. Its ability to inhibit c-Met with a low IC50 value highlights its effectiveness compared to other similar compounds.

Properties

CAS No.

157126-18-6

Molecular Formula

C16H19O7PS

Molecular Weight

386.4 g/mol

IUPAC Name

(1S)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid

InChI

InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)/t16-/m0/s1

InChI Key

RCGCZPXSRLLKCK-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)(O)O)S(=O)(=O)O

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O

Appearance

Solid powder

157126-18-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS187745;  BMS 187745 BMS-187745

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-
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Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-
Reactant of Route 3
Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-
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Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-
Reactant of Route 5
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Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-
Reactant of Route 6
Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-

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